molecular formula C13H12ClNO B12078026 2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

2'-Amino-3'-chloro-3-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12078026
M. Wt: 233.69 g/mol
InChI Key: VBYUBEMEZPTSAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a chloro group, and a hydroxyl group attached to a biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can have different functional groups such as ketones, amines, or ethers.

Scientific Research Applications

2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the biphenyl structure can intercalate into hydrophobic regions of proteins or nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Amino-3’-chloro-3-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

2-(2-amino-3-chlorophenyl)-6-methylphenol

InChI

InChI=1S/C13H12ClNO/c1-8-4-2-6-10(13(8)16)9-5-3-7-11(14)12(9)15/h2-7,16H,15H2,1H3

InChI Key

VBYUBEMEZPTSAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C(=CC=C2)Cl)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.